molecular formula C8H6ClIO2 B8482134 4-Iodo-3-methoxy-benzoyl chloride

4-Iodo-3-methoxy-benzoyl chloride

Cat. No.: B8482134
M. Wt: 296.49 g/mol
InChI Key: XRMHOAXOEMSANI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-methoxy-benzoyl chloride is a useful research compound. Its molecular formula is C8H6ClIO2 and its molecular weight is 296.49 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

4-iodo-3-methoxybenzoyl chloride

InChI

InChI=1S/C8H6ClIO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3

InChI Key

XRMHOAXOEMSANI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Iodo-3-methoxy-N-methylbenzamide. N,N-Dimethylformamide (0.1 mL) was added to a solution of 4-iodo-3-methoxybenzoic acid (2.0 g, 7.2 mmol) in sulfuryl dichloride (20 mL), and the mixture was heated to reflux for 2 h. The excess sulfuryl dichloride was removed under reduced pressure to give the crude product 4-iodo-3-methoxy-benzoyl chloride. To a solution of methyl amine (0.72 g, 10.8 mmol) and triethylamine (2.18 g, 21.6 mmol) in dichloromethane (20 mL) was added dropwise a solution of the above 4-iodo-3-methoxy-benzoyl chloride in dichloromethane (15 mL) at 0° C. After the reaction was completed, water was added, the organic layer was separated, dried over sodium sulfate evaporated to give the crude product, which was purified on silica gel column (eluting with 10-17% ethyl acetate in petroleum ether) to give 4-iodo-3-methoxy-N-methylbenzamide (0.92 g, 46% yield). 1H NMR (400 MHz, DMSO-d6) δ (ppm) 7.92 (d, J=8.0 Hz, 1H), 7.42 (d, J=5.6 Hz, 1H), 7.31 (dd, J1=8.0 Hz, J2=2.0 Hz, 1H), 3.88 (s, 3H).
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